Cas no 185449-80-3 ((S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine)
(S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine,N,N-dimethyl-, (11bS)-
- (R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- (S)-MONOPHOS
- (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- (11bS)-N,N-Dimethyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- ]dinaphthalen-4-yl)dimethylamine,(S)-MONOPHOS.
- 3,4-a'
- MonoPhos
- (R)-MONOPHOS
- Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-aMine,N,N-diMet
- 3,4- a′97% (S)-MONOPHOS
- ]dinaphthalen-4-yl)dimethylamine
- 3,4- a']dinaphthalen-4-yl)dimethylamine 97%
- 3,4-a']dinaphthalen-4-yl)dimethylamine, S-MonoPhos
- 3,4-a']dinaphthalen-4-yl)dimethylamine,min.97%(S)-MONOPHOS
- N,N-DIMETHYLDINAPHTHO[2,1-D:1',2'-F][1,3,2]DIOXAPHOSPHEPIN-4-AMINE
- (R)-(-)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4- a inverted exclamation mark ]dinaphthalen-4-yl)dimethylamine
- F20292
- N,N-DIMETHYL-12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-AMINE
- ()-MonoPhos
- SY226298
- FT-0701461
- 185449-80-3
- AS-73532
- C22H18NO2P
- FT-0701641
- CS-0062403
- AKOS015918434
- (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)dimethylamine, 97%
- J-011898
- Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, N,N-dimethyl-, (11bR)-
- (+/-)-MonoPhos
- SY009833
- N,N-Dimethyldinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-amine
- VNA96722
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4- a']dinaphthalen-4-yl)dimethylamine, 97%
- N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0^{2,11.0^{3,8.0^{18,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- 157488-65-8
- (+/-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- ()-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- A874927
- D4992
- (11bS)-N pound notN-Dimethyl-dinaphtho[2 pound not1-d:1' pound not2'-f][1 pound not3 pound not2]dioxaphosphepin-4-amine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine
- N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-amine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine,
- MFCD03426988
- A852730
- BP-12203
- S-MonoPhos
- SCHEMBL973485
- D4993
- 345967-22-8
- R-MonoPhos
- F17178
- (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine,
- BP-12204
- N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- AC9125
- CS-W008148
- (R)-(-)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a'] dinaphthalen-4-yl)dimethylamine
- (11bS)-N,N-dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine
- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)dimethylamine, S-MonoPhos
- QCHAVHXSBZARBO-UHFFFAOYSA-N
- (R)-(-)-(3,5-DIOXA-4-PHOSPHA-CYCLOHEPTA[2,1-A3,4-A']DINAPHTHALEN-4-YL)DIMETHYLAMINE
- (S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta(2,1-a;3,4-a')dinaphthalen-4-yl)dimethylamine
- 811-204-1
- (S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine
-
- MDL: MFCD03426988
- Inchi: 1S/C22H18NO2P/c1-23(2)26-24-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)25-26/h3-14H,1-2H3
- InChI Key: QCHAVHXSBZARBO-UHFFFAOYSA-N
- SMILES: P1(N(C)C)OC2C=CC3C=CC=CC=3C=2C2=C(C=CC3C=CC=CC2=3)O1
Computed Properties
- Exact Mass: 359.10800
- Monoisotopic Mass: 359.10751581g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 29.5
Experimental Properties
- Color/Form: Not available
- Melting Point: 190 °C (dec.)
- Boiling Point: 548.7±33.0 °C at 760 mmHg
- Flash Point: 285.6±25.4 °C
- Solubility: Insuluble (2.0E-3 g/L) (25 ºC),
- PSA: 29.52000
- LogP: 6.79400
- Solubility: Not available
- Sensitiveness: moisture sensitive
- Specific Rotation: +587° (c 0.06, CHCl3)
- Vapor Pressure: No data available
(S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22-24/25
- Storage Condition:Argon filled storage
(S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449038958-10g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | 95% | 10g |
$207.90 | 2023-09-02 | |
| Alichem | A449038958-25g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | 95% | 25g |
$424.20 | 2023-09-02 | |
| ChemScence | CS-0031336-1g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | ≥97.0% | 1g |
$26.0 | 2022-04-27 | |
| ChemScence | CS-0031336-5g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | ≥97.0% | 5g |
$83.0 | 2022-04-27 | |
| ChemScence | CS-0031336-10g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | ≥97.0% | 10g |
$151.0 | 2022-04-27 | |
| ChemScence | CS-0031336-25g |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | ≥97.0% | 25g |
$322.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S853908-1g |
(11bS)-N,N-Dimethyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | ≥98%,≥99% e.e. | 1g |
¥144.00 | 2022-09-28 | |
| TRC | B526670-10mg |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B526670-50mg |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B526670-100mg |
(S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine |
185449-80-3 | 100mg |
$ 80.00 | 2022-06-07 |
(S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine Suppliers
(S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine Related Literature
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Additional information on (S)-N,N-Dimethyldinaphtho2,1-d:1',2'-f1,3,2dioxaphosphepin-4-amine
Introduction to (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]1,3,2-dioxaphosphepin-4-amine (CAS No. 185449-80-3)
The compound (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]1,3,2-dioxaphosphepin-4-amine (CAS No. 185449-80-3) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a dinaphtho framework fused with a dioxaphosphorine ring system. The S configuration at the chiral center highlights its stereochemical importance, making it a valuable compound for enantioselective reactions and asymmetric synthesis.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed multi-component reactions and transition metal-catalyzed processes to construct the dinaphtho[2,1-d:1',2'-f] framework. The use of chiral auxiliaries and enantioselective catalysis has been pivotal in achieving high enantiomeric excess (ee) during the synthesis of this compound. These developments underscore the importance of stereocontrol in modern organic synthesis.
The unique electronic and structural properties of (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]1,3,2-dioxaphosphepin-4-amine make it an attractive candidate for applications in optoelectronics and photonics. Studies have shown that this compound exhibits exceptional photoluminescence quantum yields (PLQY) under UV excitation, making it suitable for use in light-emitting diodes (LEDs) and organic photovoltaic (OPV) devices. Furthermore, its chiral environment enables it to act as a chiral dopant in liquid crystal displays (LCDs), enhancing their optical performance.
In the field of medicinal chemistry, this compound has been explored as a potential lead for drug discovery. Its dioxaphosphorine ring system is known to exhibit moderate to high binding affinity towards certain G-protein coupled receptors (GPCRs), making it a promising candidate for the development of novel therapeutics. Preclinical studies have demonstrated its efficacy in modulating neurotransmitter systems, particularly in models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
The environmental impact and sustainability aspects of this compound have also been a focus of recent research. Studies on its biodegradation pathways and eco-toxicological effects have provided insights into its potential risks and benefits for large-scale industrial applications. Researchers have proposed green chemistry approaches to minimize waste generation during its synthesis, aligning with global efforts to promote sustainable chemical practices.
Looking ahead, the development of scalable synthesis routes for (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]1,3,2-dioxaphosphepin-4-amine remains a critical area of research. Collaborative efforts between academic institutions and industry partners are expected to drive innovations in process optimization and cost-effective manufacturing. Additionally, ongoing investigations into its biological activity profiles will further elucidate its therapeutic potential and guide its translation into clinical settings.
In conclusion, (S)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f]1,3,2-dioxaphosphepin-4-amine (CAS No. 185449-80-3) stands as a testament to the ingenuity of modern chemical research. Its versatile structure and functional properties continue to inspire new applications across diverse scientific disciplines. As research progresses, this compound is poised to make significant contributions to the advancement of technology and medicine in the coming years.
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